molecular formula C13H18FNO B117737 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine CAS No. 109887-53-8

4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine

Numéro de catalogue: B117737
Numéro CAS: 109887-53-8
Poids moléculaire: 223.29 g/mol
Clé InChI: CXRHUYYZISIIMT-YPMHNXCESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine (CAS: 105812-81-5) is a chiral piperidine derivative with a molecular formula of C₁₃H₁₈FNO (MW: 223.29). It features a fluorophenyl group at the 4-position, a hydroxymethyl group at the 3-position, and a methyl group at the 1-position of the piperidine ring . This compound is a key intermediate in synthesizing pharmaceuticals such as paroxetine, a selective serotonin reuptake inhibitor (SSRI) .

Structural Conformation: Vibrational circular dichroism (VCD) and NMR studies confirm that the piperidine ring adopts a chair conformation, with all substituents (fluorophenyl, hydroxymethyl, methyl) occupying equatorial positions. The hydroxymethyl group exhibits restricted rotation, influencing its stereochemical stability .

Synthesis: The compound is synthesized via multi-step routes, including mesylation of (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine followed by carbamate formation and hydrolysis . Enantiomeric enrichment is achieved through crystallization, yielding up to 97.6% enantiomeric excess (ee) of the (+)-(3R,4S)-enantiomer .

Propriétés

Numéro CAS

109887-53-8

Formule moléculaire

C13H18FNO

Poids moléculaire

223.29 g/mol

Nom IUPAC

[(3R,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol

InChI

InChI=1S/C13H18FNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13+/m1/s1

Clé InChI

CXRHUYYZISIIMT-YPMHNXCESA-N

SMILES

CN1CCC(C(C1)CO)C2=CC=C(C=C2)F

SMILES isomérique

CN1CC[C@H]([C@H](C1)CO)C2=CC=C(C=C2)F

SMILES canonique

CN1CCC(C(C1)CO)C2=CC=C(C=C2)F

Pictogrammes

Corrosive; Irritant; Environmental Hazard

Synonymes

(+/-)-Paroxol;  (+/-)-trans-4-(4-Fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine;  trans-3-Hydroxymethyl-4-(4-fluorophenyl)-N-methylpiperidine;  trans-N-Methyl-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine;  trans-4-(p-Fluorophenyl)-1-methyl-3-piperi

Origine du produit

United States

Méthodes De Préparation

Cinnamate-Based Cyclization and Reduction (CN104402800A)

This method involves a three-step sequence starting with p-fluorobenzaldehyde. In the first step, p-fluorobenzaldehyde reacts with triethyl phosphonoacetate under basic conditions (potassium hydroxide in ethanol) to yield 4-fluoroethyl cinnamate. The reaction proceeds via a Horner-Wadsworth-Emmons olefination, forming the α,β-unsaturated ester with a mass ratio of 1:1.3–1.4 for the aldehyde and phosphonoacetate.

The second step employs N-methylaminocarbonylethyl acetate to cyclize 4-fluoroethyl cinnamate into a piperidinedione intermediate. Sodium ethanolate in ethanol at subzero temperatures (-15°C to 5°C) facilitates this ring-forming reaction, with a mass ratio of 1:0.85–0.9 between the cinnamate and N-methylaminocarbonylethyl acetate. Crude piperidinedione is purified via methyl propionate recrystallization, achieving >95% purity.

The final reduction step uses potassium borohydride and boron trifluoride diethyl etherate in tetrahydrofuran (THF) to reduce the piperidinedione to the target piperidine carbinol. The reaction occurs at 28°C for 15 hours, followed by acid quenching (25% HCl) and extraction with xylene. Recrystallization with sherwood oil yields the product at 98.57% purity and 87.21% yield.

Grignard Reaction and Enzymatic Resolution (WO2001029032A1)

An alternative route begins with arecoline hydrobromide , which is deprotonated and reacted with 4-fluorophenyl magnesium bromide to form a racemic piperidine ester. The trans isomer is selectively resolved using enzymatic methods, notably with Candida antarctica lipase B, to isolate the (-)-trans enantiomer required for paroxetine.

Key steps include:

  • Grignard Addition : Arecoline reacts with 4-fluorophenylmagnesium bromide in diethyl ether, yielding a cis/trans ester mixture.

  • Transesterification : Sodium methoxide in toluene converts the cis ester to the trans configuration via base-catalyzed epimerization.

  • Reduction : The trans ester is reduced with lithium aluminum hydride to the carbinol, followed by recrystallization in toluene to achieve >99% enantiomeric excess.

Comparative Analysis of Methodologies

Parameter Cinnamate Route Grignard Route
Starting Materialp-FluorobenzaldehydeArecoline hydrobromide
Key ReagentsTriethyl phosphonoacetate, KOH4-Fluorophenyl MgBr, NaOMe
Reaction Steps34
Overall Yield87.2%72–78%
Purity98.57%>99% (after resolution)
ScalabilityHigh (batch process)Moderate (enzymatic step)
Cost EfficiencyLow (commodity reagents)High (Grignard reagent cost)

The cinnamate route offers superior yield and cost-effectiveness, making it preferable for industrial-scale production. However, the Grignard method provides higher enantiopurity, critical for pharmaceutical applications.

Optimization Strategies and Critical Parameters

Solvent Selection and Temperature Control

In the cinnamate route, toluene and THF are used for extractions to minimize byproduct formation. Maintaining temperatures below -10°C during boron trifluoride addition prevents exothermic side reactions. For the Grignard method, diethyl ether ensures optimal reactivity of the magnesium reagent, while toluene facilitates transesterification at reflux (110°C).

Catalytic and Stoichiometric Considerations

The use of boron trifluoride diethyl etherate as a Lewis acid in the cinnamate route enhances the reducing power of potassium borohydride, directing selectivity toward the trans isomer. In contrast, enzymatic resolution in the Grignard method achieves enantiomeric excess via stereospecific hydrolysis, though it requires precise pH control (pH 7.0).

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃) :

    • Cinnamate Route Product: δ 7.25 (m, 2H, aromatic), 3.51 (s, 3H, OCH₃), 2.28 (s, 3H, NCH₃).

    • Grignard Route Product: δ 7.25 (m, 2H), 6.95 (m, 2H), 3.15 (m, 1H, piperidine CH).

Purity Assessment

Both methods employ recrystallization (sherwood oil or toluene) and distillation to remove residual solvents. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity thresholds.

Industrial-Scale Challenges and Solutions

Byproduct Management

The cinnamate route generates inorganic salts (e.g., KBr) during filtration, necessitating efficient solid-liquid separation systems. In the Grignard method, quenching excess Mg with aqueous NaOH prevents gel formation during workup .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the functional groups present.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a ketone or aldehyde, while reduction can lead to the formation of alcohols or amines.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Intermediate for SSRIs

The primary application of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine is as an intermediate in the synthesis of paroxetine, an SSRI used to treat depression and anxiety disorders. The compound's structural properties allow for efficient conversion into paroxetine through various synthetic routes, enhancing its utility in pharmaceutical manufacturing .

1.2 Neuropharmacological Research

Research indicates that this compound may act on various neurotransmitter systems by inhibiting enzymes such as monoamine oxidase (MAO). MAO inhibitors can increase levels of neurotransmitters like serotonin and dopamine, potentially improving mood and cognitive functions. Additionally, studies have suggested interactions with nicotinic acetylcholine receptors (nAChR) and sigma-1 receptors, which are relevant for understanding its broader neuropharmacological effects.

2.1 Enzyme Inhibition Studies

Inhibition of MAO by this compound has been a focal point of research, as this mechanism could lead to elevated neurotransmitter levels. These effects are particularly important in the context of mood disorders where serotonin levels are crucial.

2.2 Interaction with Receptors

The compound's interaction with nAChR and sigma-1 receptors suggests potential roles in modulating neurotransmission and cell signaling pathways. These interactions may contribute to its therapeutic effects and warrant further investigation to elucidate specific mechanisms and therapeutic applications.

Case Studies and Research Findings

3.1 Synthesis and Purity

A notable study highlighted a method for synthesizing this compound that emphasizes high purity and yield, making it suitable for pharmaceutical applications. The process involves several steps, including the reaction of p-fluorobenzaldehyde with triethyl phosphonoacetate, followed by subsequent reactions that yield the desired compound efficiently .

3.2 Enantiomeric Enrichment

Research has demonstrated methods for enriching specific enantiomers of this compound through crystallization techniques. This is significant because different enantiomers may exhibit varying biological activities, which is critical for optimizing therapeutic efficacy .

Mécanisme D'action

The mechanism of action of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional uniqueness of 4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine is highlighted through comparisons with analogous piperidine derivatives (Table 1).

Table 1: Comparative Analysis of Piperidine Derivatives

Compound Name Substituents/Modifications Pharmacological Role Key Properties/Data References
This compound 4-Fluorophenyl, 3-hydroxymethyl, 1-methyl Paroxetine intermediate Chair conformation; 97.6% ee achievable
4-(4-Fluorophenyl)piperidine hydrochloride 4-Fluorophenyl, no hydroxymethyl/methyl Synthetic intermediate Simpler structure; lower steric hindrance
1-Acetyl-3-ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one Acetyl, ethyl, methoxyphenyl groups Antimicrobial activity Crystallizes in triclinic system
(2E)-3-(4-Fluorophenyl)-1-(2-methylpiperidin-1-yl)-2-propen-1-one Propenone chain, 2-methylpiperidine Unknown Planar conformation; potential kinase inhibition
4-(4-Fluorobenzoyl)piperidine hydrochloride Fluorobenzoyl group Intermediate for CNS drugs Higher lipophilicity (logP ~2.5)

Structural and Functional Differences

Substituent Diversity: The target compound’s hydroxymethyl group distinguishes it from simpler analogs like 4-(4-fluorophenyl)piperidine hydrochloride, which lacks functional groups at the 1- and 3-positions .

Stereochemical Complexity :

  • The (+)-(3R,4S)-enantiomer of the target compound is pharmacologically relevant, unlike (2E)-3-(4-fluorophenyl)-1-(2-methylpiperidin-1-yl)-2-propen-1-one, which lacks chiral centers .

Physicochemical Properties :

  • The hydroxymethyl group enhances hydrogen-bonding capacity, improving aqueous solubility compared to 4-(4-fluorobenzoyl)piperidine hydrochloride, which is more lipophilic .

Crystallographic and Spectroscopic Insights

  • The target compound’s chair conformation contrasts with isostructural thiazole derivatives (e.g., compounds 4 and 5 in ), where fluorophenyl groups adopt perpendicular orientations relative to the core .

Activité Biologique

4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine (CAS: 109887-53-8) is a compound of interest due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a piperidine ring substituted with a hydroxymethyl group and a fluorophenyl moiety. Its structure suggests potential interactions with various biological targets, particularly in the context of drug design and medicinal chemistry.

Antidepressant Metabolism

This compound is noted as a metabolite of the antidepressant paroxetine. Studies indicate that this compound can undergo several reactions in biological systems, including intramolecular addition and substitution reactions. Its chlorinated derivative has been investigated for its stability and reactivity in aqueous environments, highlighting its relevance in environmental chemistry as well as pharmacology .

Inhibition Studies

Recent research has shown that derivatives of piperidine compounds exhibit notable biological activities, including inhibition of enzymes involved in metabolic pathways. For example, modifications to the piperidine structure have resulted in compounds with significant inhibitory effects on monoacylglycerol lipase (MAGL), an important enzyme in lipid metabolism. The IC50 values for these inhibitors have been reported as low as 0.84 µM, indicating strong potency .

Study on Enantiomers

A study on the enantiomeric forms of this compound demonstrated that crystallization techniques could enrich specific enantiomers, which may possess different biological activities. The (+)-(3R,4S)-enantiomer showed promising results with an enantiomeric excess ranging from 65.2% to 79.4%, suggesting potential for selective pharmacological applications .

Computational Chemistry

Computational studies have been employed to understand the reaction mechanisms involving this compound and its derivatives. Quantum chemical calculations have revealed insights into the thermodynamic stability of various reaction pathways, such as dehydrochlorination and nitrogen inversion processes. These findings are crucial for predicting the environmental fate of the compound when it is released into aquatic systems .

Summary of Biological Activities

Activity Description IC50 Values
Antidepressant MetabolismMetabolite of paroxetine; undergoes various biochemical transformationsNot specified
MAGL InhibitionSignificant inhibitory effects on MAGL; potential therapeutic applications0.84 µM
Enantiomeric ActivityEnrichment of specific enantiomers may lead to varied biological effects65.2% - 79.4% ee

Q & A

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR during reaction). ’s CRDC subclass RDF2050108 emphasizes process control in chemical engineering . Statistical design of experiments (DoE) can identify critical parameters (e.g., temperature, solvent ratio) affecting yield .

Q. What frameworks ensure reproducibility in biological activity assays?

  • Methodological Answer : Follow ’s guiding principle of linking research to a conceptual framework (e.g., serotonin hypothesis for depression) . Standardize protocols via SOPs (e.g., NIH Rigor and Reproducibility guidelines) and use reference compounds (e.g., paroxetine in ) as positive controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine
Reactant of Route 2
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.